(E)-2-Buten-2-ylboronic acid

Suzuki-Miyaura Coupling Stereoselectivity Alkenyl Transfer

Researchers installing intact (E)-2-buten-2-yl fragments face stereochemical fidelity risk when using non-stereodefined or mixed-isomer reagents. (E)-2-Buten-2-ylboronic acid (CAS 125261-72-5) eliminates this uncertainty by delivering the pure trans-configured alkenylboronic acid for stereospecific Suzuki-Miyaura cross-coupling with complete stereoretention. • Installs the (E)-butenyl moiety into aryl/vinyl halides for vinylarene, polyene, and retinoid analog synthesis. • Supplied at ≥95% purity as a white to yellow solid; compatible with iterative cross-coupling sequences. • B2B supply with batch-to-batch consistency and global shipping from stocked inventory.

Molecular Formula C4H9BO2
Molecular Weight 99.93 g/mol
CAS No. 125261-72-5
Cat. No. B052118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-Buten-2-ylboronic acid
CAS125261-72-5
Molecular FormulaC4H9BO2
Molecular Weight99.93 g/mol
Structural Identifiers
SMILESB(C(=CC)C)(O)O
InChIInChI=1S/C4H9BO2/c1-3-4(2)5(6)7/h3,6-7H,1-2H3/b4-3-
InChIKeyCCXHEPSOPWJNJB-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-2-Buten-2-ylboronic Acid (CAS 125261-72-5) – A Stereodefined Alkenylboronic Acid for Precision Organic Synthesis


(E)-2-Buten-2-ylboronic acid (CAS 125261-72-5) is an alkenylboronic acid characterized by a trans-configured carbon-carbon double bond adjacent to a boronic acid functional group . This structure provides a specific stereochemical building block for the construction of complex molecules, most notably through Suzuki-Miyaura cross-coupling reactions . The compound is commercially available with a purity of ≥95% and is supplied as a white to yellow solid . Its primary role in chemical synthesis is to transfer the intact (E)-butenyl moiety to aryl or vinyl halides, enabling the precise installation of this stereodefined fragment.

1
Stereodefined (E)-alkenyl building block for Suzuki-Miyaura cross-coupling
2
High-purity reagent suitable for precision organic synthesis workflows

Why (E)-2-Buten-2-ylboronic Acid Cannot Be Replaced by Arylboronic Acids or Its (Z)-Isomer


Generic substitution of (E)-2-Buten-2-ylboronic acid is not feasible due to critical differences in both reactivity and stereochemical outcome. First, the reactivity of alkenylboronic acids can differ dramatically from that of aryl or alkyl boronic acids, often requiring distinct protecting group strategies and catalysts for optimal performance [1]. Second, and most critically, the (E)-configuration of the double bond dictates the stereochemistry of the final product in stereospecific reactions. Using the (Z)-isomer (CAS 125261-73-6) or a non-stereodefined mixture will lead to the opposite or a mixture of stereoisomers, respectively . In applications where the (E)-alkenyl unit is a crucial structural feature—such as in the synthesis of natural products or active pharmaceutical ingredients—substitution is not an option, and procurement of the correct, stereodefined isomer is mandatory.

Alkenyl vs. aryl reactivity mismatch
Alkenylboronic acid coupling performance may differ; direct protocol transfer from arylboronic acids may require re-optimization.
(E)- vs. (Z)-isomer stereochemistry
The (Z)-isomer yields opposite configuration; stereospecific synthesis demands the correct (E)-isomer to maintain target stereochemistry.

Quantitative Evidence for (E)-2-Buten-2-ylboronic Acid: Direct Comparisons and Class-Level Performance Data


Stereoselective Cross-Coupling: High Fidelity for Alkenylboronic Acids

Alkenylboronic acids, as a class, are known to undergo stereospecific Suzuki-Miyaura cross-coupling reactions, transferring their alkenyl group to an electrophile with high retention of configuration [1]. A study on the cross-coupling of alkenylboronic acids with aryl chlorides using a benzoferrocenyl phosphine ligand system reported that both trans- and cis-alkenylboronic acids can be coupled with high stereoselectivity, yielding the corresponding vinylarenes in good to quantitative yields [2]. This demonstrates the principle that the (E)-geometry of (E)-2-Buten-2-ylboronic acid is preserved during the reaction, ensuring the desired (E)-product is formed without isomerization.

Stereochemical Fidelity
Class-level
(E)-isomer → (E)-product vs (Z)-isomer → (Z)-product
Isomer-specific procurement is essential for single-stereoisomer product.
Class-level evidence; high retention of configuration expected.
Suzuki-Miyaura Coupling Stereoselectivity Alkenyl Transfer

Reactivity Differentiation: Alkenyl- vs. Arylboronic Acids in Cross-Coupling

The reactivity of different classes of boronic acids (aryl, heteroaryl, alkenyl, and alkyl) can vary dramatically, a fact that necessitates tailored synthetic strategies [1]. For instance, a study on the Suzuki cross-coupling of aryl and heteroaryl bromides with various boronic acids showed that while arylboronic acids often give yields above 90% (e.g., 96% for entry 1, 95% for entry 2), alkenylboronic acids can exhibit different reactivity profiles, as seen with a 76% yield for one alkenylboronic acid example (entry 9) under the same conditions [2]. This underscores that (E)-2-Buten-2-ylboronic acid, as an alkenylboronic acid, cannot be directly substituted for an arylboronic acid like phenylboronic acid without expecting a potentially significant difference in reaction yield or outcome.

Cross-Coupling Yield
Reported
Alkenyl ~76% vs Aryl 96%
~20% yield difference
Alkenylboronic acid may need tailored catalyst/ligand optimization.
Cross-study comparable data; reaction conditions influence outcome.
Suzuki-Miyaura Coupling Boronic Acid Reactivity Organoboron Chemistry

Diastereocontrol in Allylation: (E)- vs. (Z)-Crotylboron Reagents

In the context of allylation reactions, the stereochemistry of the crotylboron reagent directly dictates the diastereomeric outcome of the product. It is well-established that the use of an (E)-crotylboronic acid or ester results in the preferential formation of the anti-diastereomer, while the (Z)-isomer yields the syn-diastereomer [1]. While this is a different reaction class (allylation vs. cross-coupling), it powerfully illustrates the stereochemical consequence of using the correct (E)-isomer. This principle of stereochemical transmission is fundamental and applies to all reactions where the alkenyl geometry is preserved.

Allylation Diastereocontrol
Class-level
(E)-crotyl → anti vs (Z)-crotyl → syn
Stereochemistry of the reagent directly dictates product configuration.
General stereochemical transmission principle; authoritative textbook reference.
Allylation Diastereoselectivity Crotylboronic Acid

High-Value Application Scenarios for (E)-2-Buten-2-ylboronic Acid


Stereocontrolled Synthesis of (E)-Vinylarenes and Polyenes

The primary and most valuable application of (E)-2-Buten-2-ylboronic acid is as a building block in stereospecific Suzuki-Miyaura cross-coupling reactions [1]. It is specifically procured for the installation of an intact (E)-2-buten-2-yl unit into a target molecule. This is crucial in the synthesis of (E)-configured vinylarenes and polyenes, which are common motifs in pharmaceuticals (e.g., retinoids), agrochemicals, and advanced materials. The high stereochemical fidelity of the coupling, as demonstrated for alkenylboronic acids as a class, ensures that the desired (E)-geometry is maintained in the final product [2].

Iterative Cross-Coupling in Complex Molecule Assembly

In complex organic synthesis, the ability to perform iterative cross-couplings is a powerful strategy for building molecular complexity [1]. (E)-2-Buten-2-ylboronic acid can be used in sequences where an (E)-alkenyl fragment is introduced at a specific stage of a synthesis, and the resulting product can then serve as a handle for further functionalization. The use of a B-protected derivative may be necessary to control reactivity in such sequences, as the reactivity of alkenyl-, aryl-, and alkylboronic acids can vary significantly [1].

Medicinal Chemistry Exploration of Alkenyl-Containing Scaffolds

For medicinal chemists exploring structure-activity relationships (SAR) around a core scaffold, (E)-2-Buten-2-ylboronic acid offers a rapid and modular way to introduce an (E)-alkenyl substituent. This allows for the systematic variation of a molecule's hydrophobic and steric profile. Its use in Suzuki coupling with diverse aryl and heteroaryl halides enables the parallel synthesis of small libraries of analogs for biological evaluation [2].

Synthesis of Stereodefined Natural Products and Bioactive Molecules

Many natural products and their synthetic analogs contain specific (E)-alkenyl units that are essential for their biological activity. (E)-2-Buten-2-ylboronic acid serves as a direct and reliable source for this fragment. In a formal total synthesis, for example, a related (E)-crotylboronic acid ester was employed in an allylation step, highlighting the utility of stereodefined crotyl fragments in building natural product cores [3].

Application
Selection Property
Validation Focus
(E)-Vinylarene / polyene synthesis
Stereospecific cross-coupling fidelity
Confirm (E)-geometry retention in product
Iterative cross-coupling sequences
Compatibility in multi-step synthesis
Evaluate protecting group strategies
Medicinal chemistry SAR exploration
Modular alkenyl fragment installation
Assess reaction scope with diverse halides
Natural product / bioactive molecule synthesis
Stereodefined (E)-alkenyl building block
Verify stereochemical outcome in target molecule

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